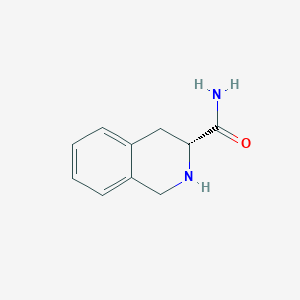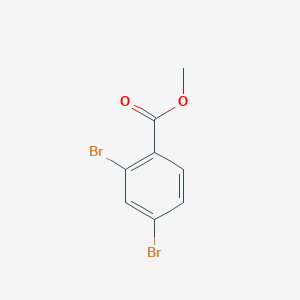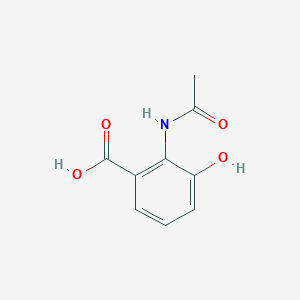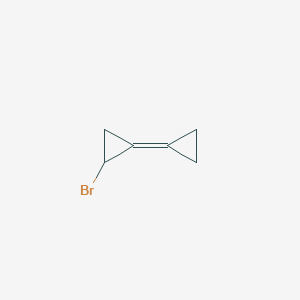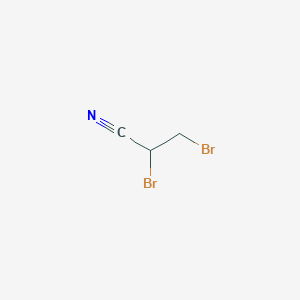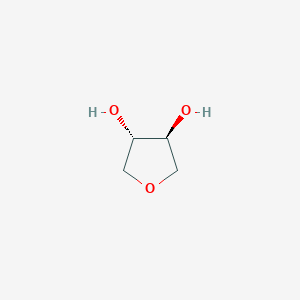
(3S,4S)-tetrahydrofuran-3,4-diol
描述
(3S,4S)-tetrahydrofuran-3,4-diol is a chiral diol compound with the molecular formula C4H8O3 It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains two hydroxyl groups at the 3rd and 4th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-tetrahydrofuran-3,4-diol can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of tetrahydrofuran derivatives. For instance, the Sharpless asymmetric dihydroxylation reaction can be employed, using osmium tetroxide (OsO4) and a chiral ligand such as (DHQ)2PHAL to achieve high enantioselectivity.
Another method involves the reduction of 3,4-epoxytetrahydrofuran using a suitable reducing agent like lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired diol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric dihydroxylation processes. These processes are optimized for high yield and enantioselectivity, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
化学反应分析
Types of Reactions
(3S,4S)-tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding diketones or lactones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction of the diol can lead to the formation of tetrahydrofuran or other reduced derivatives using agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: NaBH4 and LiAlH4 are typical reducing agents.
Substitution: TsCl and SOCl2 are used for converting hydroxyl groups to tosylates or chlorides, respectively.
Major Products
Oxidation: Formation of diketones or lactones.
Reduction: Formation of tetrahydrofuran or other reduced derivatives.
Substitution: Formation of tosylates or chlorides.
科学研究应用
(3S,4S)-tetrahydrofuran-3,4-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (3S,4S)-tetrahydrofuran-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
(3R,4R)-tetrahydrofuran-3,4-diol: The enantiomer of (3S,4S)-tetrahydrofuran-3,4-diol, with similar chemical properties but different biological activities due to its opposite stereochemistry.
Tetrahydrofuran: The parent compound, lacking the hydroxyl groups, used as a solvent and in polymer production.
1,4-Butanediol: A related diol with hydroxyl groups at the 1st and 4th positions, used in the production of plastics and solvents.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
属性
IUPAC Name |
(3S,4S)-oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYDTHANSGMJTP-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22554-74-1 | |
| Record name | trans-tetrahydrofuran-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


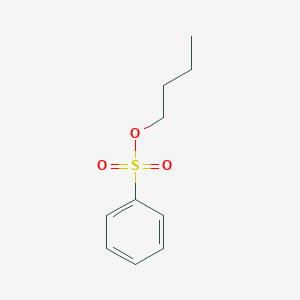
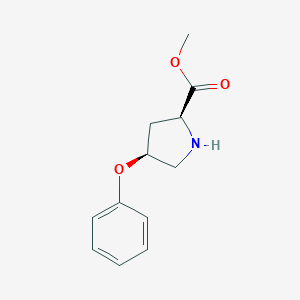
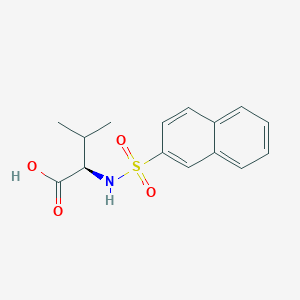
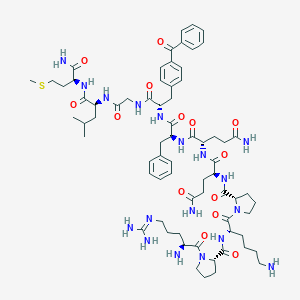
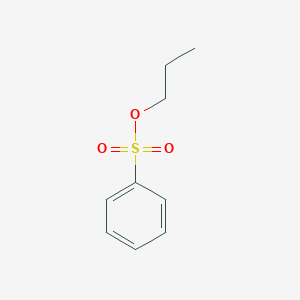
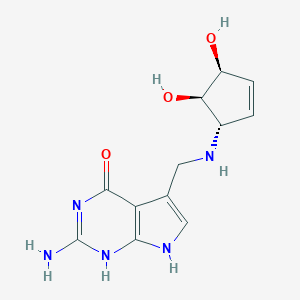
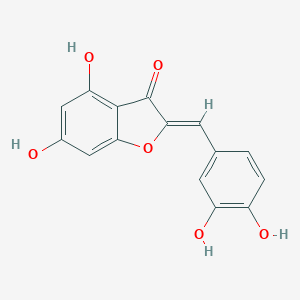
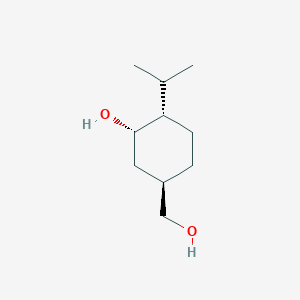
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
